molecular formula C16H22O12 B173127 4-Methylumbelliferyl-beta-D-glucuronide trihydrate CAS No. 199329-67-4

4-Methylumbelliferyl-beta-D-glucuronide trihydrate

Cat. No. B173127
M. Wt: 406.34 g/mol
InChI Key: AVICSHUHPWFQAR-ACCVXZKWSA-N
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Description

4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .


Synthesis Analysis

The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .


Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .


Chemical Reactions Analysis

The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .

Scientific Research Applications

Enzyme Activity Measurement

4-Methylumbelliferyl-beta-D-glucuronide is pivotal in enzymatic assays, particularly for beta-glucuronidase activity. This compound, when cleaved by beta-glucuronidase, releases a highly fluorescent product, 4-methylumbelliferone, which is instrumental in various biochemical assays. For example, it has been used to measure the production of beta-D-glucuronides from recombinant UDP-glycosyl transferase enzymes (Trubetskoy & Shaw, 1999). Additionally, a high-performance liquid chromatographic method using this compound facilitates the quantification of human beta-glucuronidase activity in tissue homogenates (Sperker, Schick, & Kroemer, 1996).

Microbial Detection in Foods and Water

This compound is also significant in microbiological assays. For example, a fluorogenic assay using 4-Methylumbelliferyl-beta-D-glucuronide in lauryl sulfate broth was evaluated to detect and confirm the presence of Escherichia coli in foods (Robison, 1984). Similar applications are seen in the monitoring of E. coli in marine bathing waters, where its activity is measured as the rate of hydrolysis of this compound (Lebaron et al., 2005).

Pharmacokinetic Studies

Studies have also been conducted to understand the pharmacokinetics of 4-Methylumbelliferyl-beta-D-glucuronide and its related compounds. One such study investigated the renal disposition of 4-methylumbelliferone and 4-methylumbelliferyl glucuronide in the kidney, enhancing the understanding of excretion and metabolic clearance (Wang, Evans, Knights, & Miners, 2011).

Use in Toxicity Determination

A novel fluorogenic bioassay using this compound was developed to evaluate the toxic effects on Escherichia coli of various ionic concentrations, demonstrating its utility in environmental and toxicity studies (Mariscal et al., 1994).

Assisting in Disease Diagnosis

It has been utilized in the synthesis of substrates for revealing diseases connected with hereditary deficiency of lysosome glycosidases, thus aiding in the diagnosis of certain genetic disorders (Karpova, Voznyi YaV, Dudukina, & Tsvetkova, 1991).

Future Directions

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICSHUHPWFQAR-ACCVXZKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-beta-D-glucuronide trihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V González de la Calle - 2014 - oa.upm.es
La semilla es el órgano que garantiza la propagación y continuidad evolutiva de las plantas espermatofitas y constituye un elemento indispensable en la alimentación humana y animal…
Number of citations: 2 oa.upm.es
VG de la Calle - 2014 - core.ac.uk
En primer lugar quiero agradecer a la Prof. Pilar Carbonero Zalduegui la posibilidad que me dio de formar parte de su grupo de investigación, así como a la Dra. Cristina Barrero Sicilia…
Number of citations: 4 core.ac.uk

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